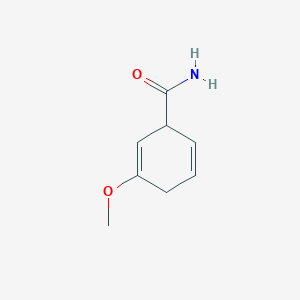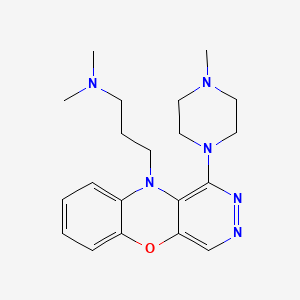
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted benzoxazines and pyridazines under controlled conditions.
Introduction of Substituents: The dimethylamino propyl and methyl piperazinyl groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions.
Nitration: The nitration step involves the introduction of a nitro group into the molecule. This is usually achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the piperazinyl and dimethylamino propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-chloro-
- 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-methyl-
Uniqueness
The nitro group in 10H-Pyridazino(4,5-b)(1,4)benzoxazine, 10-(3-(dimethylamino)propyl)-1-(4-methyl-1-piperazinyl)-7-nitro- imparts unique electronic properties to the molecule, making it more reactive in certain chemical reactions compared to its analogs
特性
CAS番号 |
64610-74-8 |
|---|---|
分子式 |
C20H28N6O |
分子量 |
368.5 g/mol |
IUPAC名 |
N,N-dimethyl-3-[1-(4-methylpiperazin-1-yl)pyridazino[4,5-b][1,4]benzoxazin-10-yl]propan-1-amine |
InChI |
InChI=1S/C20H28N6O/c1-23(2)9-6-10-26-16-7-4-5-8-17(16)27-18-15-21-22-20(19(18)26)25-13-11-24(3)12-14-25/h4-5,7-8,15H,6,9-14H2,1-3H3 |
InChIキー |
VHPHTUMBZKLNKG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)OC4=CC=CC=C4N3CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


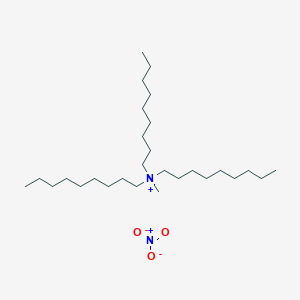
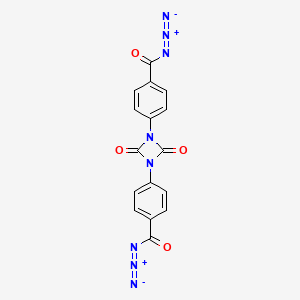
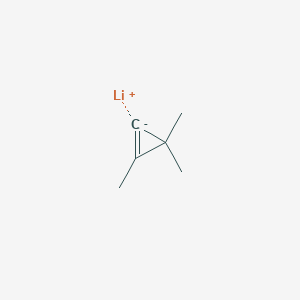


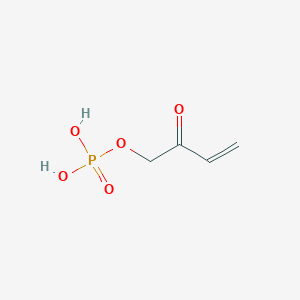
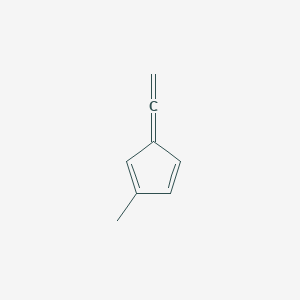
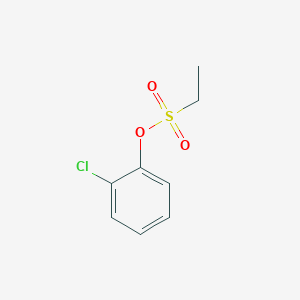
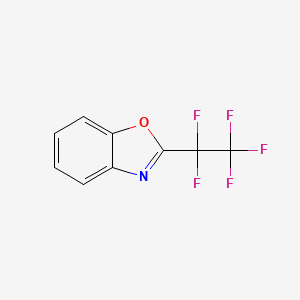
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
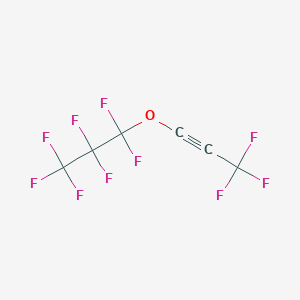
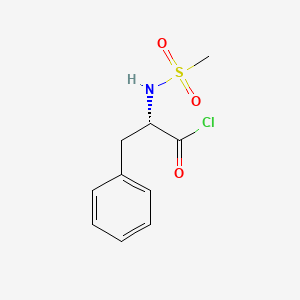
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
